

## Enasidenib's Impact on 2-Hydroxyglutarate Levels: A Technical Guide

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Compound of Interest		
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## **Executive Summary**

**Enasidenib** (Idhifa®), a first-in-class, oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, has demonstrated significant clinical activity in patients with relapsed or refractory acute myeloid leukemia (AML) harboring IDH2 mutations. The neomorphic activity of mutant IDH2 results in the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in oncogenesis through epigenetic dysregulation and a block in cellular differentiation. **Enasidenib** selectively targets and inhibits the mutant IDH2 enzyme, leading to a profound and sustained reduction in 2-HG levels. This guide provides a comprehensive overview of the mechanism of action of **enasidenib**, its quantitative impact on 2-HG levels observed in clinical trials, detailed experimental protocols for 2-HG measurement, and visualizations of the relevant biological pathways and experimental workflows.

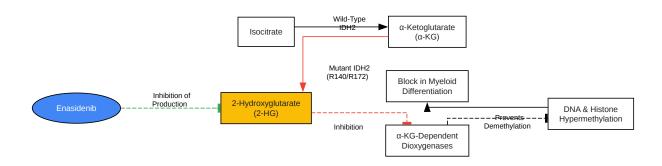
# Mechanism of Action: Reversing the Oncogenic Cascade

Mutations in the IDH2 gene, primarily at codons R140 and R172, confer a neomorphic enzymatic activity, causing the reduction of  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to 2-HG.[1][2] This oncometabolite competitively inhibits  $\alpha$ -KG-dependent dioxygenases, including TET DNA hydroxylases and histone demethylases, leading to DNA and histone hypermethylation.[3][4]



The resulting epigenetic alterations block myeloid differentiation and promote leukemogenesis. [2]

**Enasidenib** is a selective, allosteric inhibitor of the mutant IDH2 protein.[3] By binding to the mutant enzyme, **enasidenib** prevents the conversion of  $\alpha$ -KG to 2-HG, thereby reducing the intracellular and plasma concentrations of this oncometabolite.[3][4] This alleviates the block on cellular differentiation, allowing for the maturation of leukemic blasts into functional neutrophils. [1]



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**Caption: Enasidenib**'s mechanism of action in inhibiting 2-HG production.

## Quantitative Impact of Enasidenib on 2-Hydroxyglutarate Levels

Clinical studies have consistently demonstrated that **enasidenib** treatment leads to a rapid and significant reduction in plasma 2-HG levels in patients with IDH2-mutated AML.

# Table 1: Summary of 2-HG Reduction in the Phase 1/2 Study (NCT01915498)



Patient Cohort	Dosing Regimen (Daily)	Median 2-HG Reduction from Baseline	Reference
Relapsed/Refractory AML	<100 mg	92%	[5]
Relapsed/Refractory AML	100 mg	90%	[5]
Relapsed/Refractory AML	>100 mg	93%	[5]

Table 2: 2-HG Reduction by IDH2 Mutation Subtype in the Phase 3 IDHENTIFY Trial (NCT02577406)

Treatment Arm	Overall Patient Population	Patients with Complete Remission (CR)	Patients with Incomplete Response (IR)	Patients with No Response (NR)	Reference
Enasidenib	-97%	-100%	-99.5%	-95.1%	
Conventional Care	-12%	-64.4%	-74.8%	-5.4%	-

Preclinical studies have also shown that **enasidenib**-induced inhibition of the mutant IDH2 protein can decrease total serum 2-HG by over 90%.[1] It has been noted in some studies that the magnitude of 2-HG reduction was associated with complete remission in patients with the IDH2-R172 mutation. However, other reports suggest that while 2-HG suppression is a reliable indicator of target engagement, the extent of reduction does not consistently predict clinical response.[1]

# Experimental Protocol: Quantification of 2-Hydroxyglutarate



The standard method for the quantification of 2-HG in biological matrices such as plasma, serum, and urine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following provides a generalized protocol based on published methodologies.

Objective: To accurately quantify the concentration of 2-hydroxyglutarate in human plasma.

#### Materials:

- Human plasma samples collected in EDTA tubes.
- Stable isotope-labeled internal standard (e.g., <sup>13</sup>C<sub>5</sub>-2-HG).
- Protein precipitation solvent (e.g., acetonitrile).
- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
- Analytical column suitable for polar compounds (e.g., a reversed-phase C18 or a chiral column).

#### Methodology:

- Sample Preparation:
  - Thaw plasma samples on ice.
  - To a 50 μL aliquot of plasma, add a known concentration of the internal standard.
  - Precipitate proteins by adding a sufficient volume of cold acetonitrile (e.g., 200 μL).
  - Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
  - Transfer the supernatant to a new tube for analysis.
- Chromatographic Separation:
  - Inject a small volume of the supernatant (e.g., 5-10 μL) onto the analytical column.



- Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
- The gradient is optimized to achieve chromatographic separation of 2-HG from other matrix components.
- Mass Spectrometric Detection:
  - Utilize a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
  - Monitor the specific mass-to-charge ratio (m/z) transitions for both 2-HG and the internal standard using Multiple Reaction Monitoring (MRM). A common transition for 2-HG is m/z 147 -> 129.
  - Optimize the collision energy and other mass spectrometer parameters to maximize signal intensity.

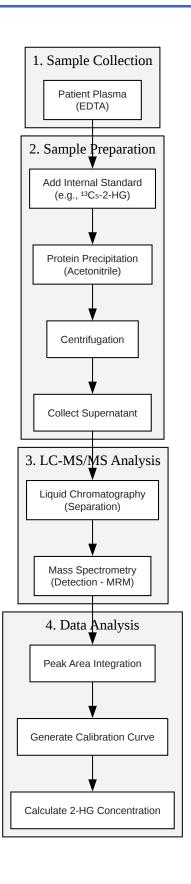
#### Quantification:

- Generate a calibration curve using known concentrations of 2-HG standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
- Calculate the ratio of the peak area of 2-HG to the peak area of the internal standard for both the standards and the unknown samples.
- Determine the concentration of 2-HG in the plasma samples by interpolating their peak area ratios against the calibration curve.

#### Quality Control:

- Include quality control samples at low, medium, and high concentrations in each analytical run to ensure the accuracy and precision of the assay.
- The intra- and inter-assay precision and accuracy should be within acceptable limits (e.g., ±15%).





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Caption: Workflow for the quantification of 2-HG in plasma by LC-MS/MS.



### Conclusion

**Enasidenib** effectively targets the underlying pathogenic mechanism in IDH2-mutated AML by inhibiting the production of the oncometabolite 2-HG. This leads to a substantial and consistent reduction in 2-HG levels, which is a key pharmacodynamic marker of the drug's activity. The robust and sensitive LC-MS/MS methodology for 2-HG quantification is crucial for monitoring target engagement in clinical trials and for further research into the role of oncometabolites in cancer. This technical guide provides a foundational understanding of **enasidenib**'s impact on 2-HG, which is essential for researchers and clinicians working on the development and application of targeted therapies in oncology.

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